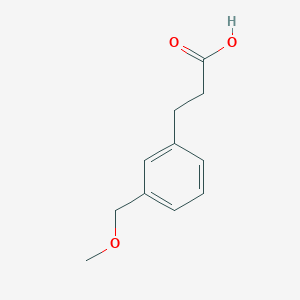

3-(3-(Methoxymethyl)phenyl)propanoic acid

CAS No.:

Cat. No.: VC20341361

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O3 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 3-[3-(methoxymethyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C11H14O3/c1-14-8-10-4-2-3-9(7-10)5-6-11(12)13/h2-4,7H,5-6,8H2,1H3,(H,12,13) |

| Standard InChI Key | MDZJJDOLIRBIKK-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=CC=CC(=C1)CCC(=O)O |

Introduction

3-(3-(Methoxymethyl)phenyl)propanoic acid is an organic compound belonging to the class of substituted phenylpropanoic acids. Its structure features a methoxymethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This unique configuration imparts distinct chemical and biological properties, making it of interest in fields such as medicinal chemistry, organic synthesis, and pharmacology.

Synthesis and Production

The synthesis of 3-(3-(Methoxymethyl)phenyl)propanoic acid can be achieved through several methods:

-

Catalytic Hydrogenation: Starting from unsaturated precursors, catalytic hydrogenation using palladium on charcoal can yield the desired product.

-

Substitution Reactions: Methoxymethyl groups can be introduced via electrophilic substitution on pre-functionalized phenylpropanoic acid derivatives.

Large-scale production often employs optimized catalytic processes to maximize yield and cost efficiency.

Mechanism of Action

The compound's biological effects are believed to result from its interaction with molecular targets such as enzymes or receptors. These interactions can alter biochemical pathways, including signal transduction and receptor binding.

Applications

-

Medicinal Chemistry: Used as a lead compound for designing anti-inflammatory or analgesic drugs.

-

Organic Synthesis: Serves as an intermediate for synthesizing related compounds.

-

Pharmaceutical Industry: Investigated as a precursor for therapeutic agents targeting pain and inflammation.

Comparison with Similar Compounds

To understand the uniqueness of 3-(3-(Methoxymethyl)phenyl)propanoic acid, it is helpful to compare it with structurally similar compounds:

| Compound | Key Difference | Applications/Properties |

|---|---|---|

| 3-(3-Methoxyphenyl)propanoic acid | Lacks methoxymethyl group | Similar anti-inflammatory properties |

| 3-(4-Methoxyphenyl)propanoic acid | Methoxy group in para position | Altered reactivity and solubility |

| 2-Amino-3-hydroxy-3-(4-methoxymethyl)phenylpropanoic acid | Contains amino and hydroxyl groups | Potential neuroprotective effects |

The methoxymethyl substitution in 3-(3-(Methoxymethyl)phenyl)propanoic acid significantly enhances its chemical reactivity and biological interaction potential.

Research Findings

Recent studies have explored the compound's therapeutic relevance:

-

Anti-inflammatory Research: Experimental models show reduced markers of inflammation upon administration of this compound.

-

Synthetic Versatility: Its structure allows derivation of numerous analogs with tailored properties for specific applications.

-

Mechanistic Insights: Ongoing research aims to elucidate its exact molecular targets and pathways.

Safety and Handling

While the compound shows promise in research, safety precautions must be observed during handling:

-

Hazards: Harmful if inhaled, ingested, or in contact with skin.

-

First Aid Measures:

-

Skin Contact: Wash thoroughly with water.

-

Eye Contact: Rinse eyes for at least 15 minutes.

-

Inhalation: Move to fresh air; seek medical attention if symptoms persist.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume